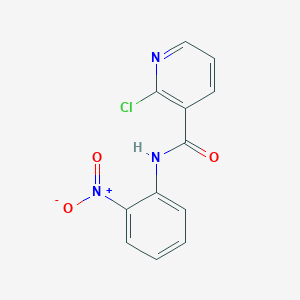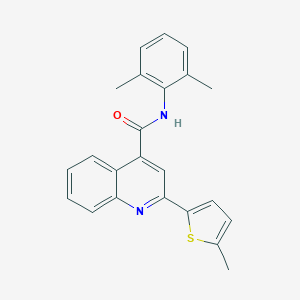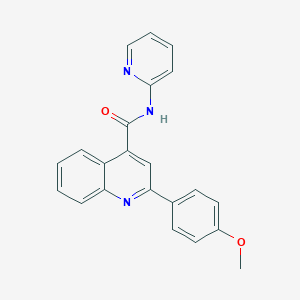
N-(3-chlorophenyl)pyrazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)pyrazine-2-carboxamide, also known as CCPA, is a chemical compound that has been widely studied in scientific research. CCPA is a potent and selective agonist of the adenosine A1 receptor, which is a G protein-coupled receptor that plays a crucial role in regulating various physiological functions.
Mécanisme D'action
N-(3-chlorophenyl)pyrazine-2-carboxamide acts as a selective agonist of the adenosine A1 receptor, which is a G protein-coupled receptor that inhibits adenylate cyclase and reduces cAMP levels. Activation of the adenosine A1 receptor leads to the opening of potassium channels and the inhibition of calcium channels, resulting in hyperpolarization of the cell membrane and reduced neurotransmitter release. N-(3-chlorophenyl)pyrazine-2-carboxamide has been shown to induce sleep in mice and rats, and to reduce pain perception in animal models of neuropathic pain.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)pyrazine-2-carboxamide has been shown to have various biochemical and physiological effects in animal models. In addition to its sleep-inducing and pain-reducing effects, N-(3-chlorophenyl)pyrazine-2-carboxamide has been shown to reduce inflammation, protect against ischemic injury, and improve cognitive function. N-(3-chlorophenyl)pyrazine-2-carboxamide has also been studied as a potential treatment for various neurological disorders such as Parkinson's disease, Alzheimer's disease, and epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chlorophenyl)pyrazine-2-carboxamide has several advantages for use in lab experiments. It is a potent and selective agonist of the adenosine A1 receptor, which allows for precise targeting of this receptor in animal models. N-(3-chlorophenyl)pyrazine-2-carboxamide is also soluble in organic solvents, which makes it easy to dissolve in experimental solutions. However, N-(3-chlorophenyl)pyrazine-2-carboxamide has some limitations for use in lab experiments. It has a short half-life in vivo, which can limit its effectiveness in long-term experiments. N-(3-chlorophenyl)pyrazine-2-carboxamide also has some potential side effects such as bradycardia and hypotension, which need to be carefully monitored in animal models.
Orientations Futures
There are several future directions for research on N-(3-chlorophenyl)pyrazine-2-carboxamide. One area of research is the development of more potent and selective agonists of the adenosine A1 receptor for use in animal models. Another area of research is the investigation of the potential therapeutic applications of N-(3-chlorophenyl)pyrazine-2-carboxamide in neurological disorders such as Parkinson's disease, Alzheimer's disease, and epilepsy. Finally, the investigation of the mechanism of action of N-(3-chlorophenyl)pyrazine-2-carboxamide on the adenosine A1 receptor and its downstream signaling pathways could lead to the development of novel therapeutic targets for various diseases.
Méthodes De Synthèse
N-(3-chlorophenyl)pyrazine-2-carboxamide can be synthesized by reacting 3-chloropyrazine-2-carboxylic acid with 3-aminophenylboronic acid in the presence of a palladium catalyst. The reaction occurs via a Suzuki-Miyaura cross-coupling reaction, which is a widely used method for the synthesis of aryl-substituted heterocycles. The resulting N-(3-chlorophenyl)pyrazine-2-carboxamide is a white crystalline solid that is soluble in organic solvents such as DMSO and ethanol.
Applications De Recherche Scientifique
N-(3-chlorophenyl)pyrazine-2-carboxamide has been extensively studied in scientific research due to its potent and selective agonist activity on the adenosine A1 receptor. Adenosine is a purine nucleoside that is involved in various physiological functions such as regulation of blood flow, heart rate, and neurotransmitter release. The adenosine A1 receptor is widely distributed in the brain and plays a crucial role in regulating sleep, cognition, and pain perception.
Propriétés
Numéro CAS |
75919-78-7 |
|---|---|
Nom du produit |
N-(3-chlorophenyl)pyrazine-2-carboxamide |
Formule moléculaire |
C11H8ClN3O |
Poids moléculaire |
233.65 g/mol |
Nom IUPAC |
N-(3-chlorophenyl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C11H8ClN3O/c12-8-2-1-3-9(6-8)15-11(16)10-7-13-4-5-14-10/h1-7H,(H,15,16) |
Clé InChI |
FRSGWRCMEPZQCU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=NC=CN=C2 |
SMILES canonique |
C1=CC(=CC(=C1)Cl)NC(=O)C2=NC=CN=C2 |
Solubilité |
26.5 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



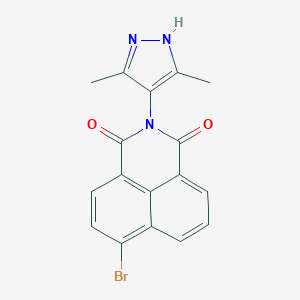
![N-(5-bromo-1,3-dioxobenzo[de]isoquinolin-2-yl)adamantane-1-carboxamide](/img/structure/B186016.png)

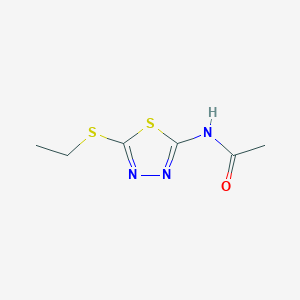

![1-[4-(4-Nitrophenyl)piperazin-1-yl]propan-1-one](/img/structure/B186020.png)
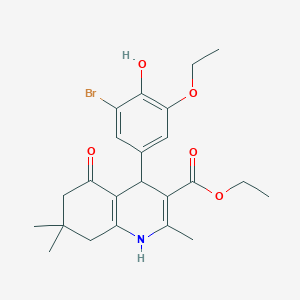
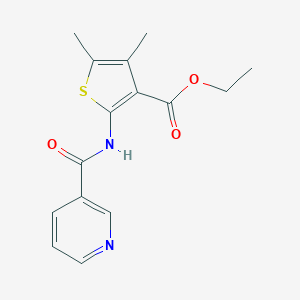
![2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide](/img/structure/B186027.png)
